molecular formula C11H16BrN B7901926 [(5-Bromo-2-methylphenyl)methyl](propyl)amine

[(5-Bromo-2-methylphenyl)methyl](propyl)amine

Cat. No.: B7901926
M. Wt: 242.16 g/mol
InChI Key: AKOZJFCPEYMXEF-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine is an organic compound that features a bromine atom, a methyl group, and a propylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylbenzylamine followed by alkylation with propyl halides. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of (5-Bromo-2-methylphenyl)methylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methylamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, potassium cyanide, or primary amines are used under conditions such as reflux in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include (5-Hydroxy-2-methylphenyl)methylamine, (5-Cyano-2-methylphenyl)methylamine, and (5-Amino-2-methylphenyl)methylamine.

    Oxidation Reactions: Products include (5-Bromo-2-formylphenyl)methylamine and (5-Bromo-2-carboxyphenyl)methylamine.

    Reduction Reactions: Products include (5-Bromo-2-methylphenyl)methylamine with reduced functional groups.

Scientific Research Applications

(5-Bromo-2-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

(5-Bromo-2-methylphenyl)methylamine can be compared with similar compounds such as:

  • (5-Bromo-2-methylphenyl)methylamine
  • (5-Bromo-2-methylphenyl)methylamine
  • (5-Chloro-2-methylphenyl)methylamine

Uniqueness

The uniqueness of (5-Bromo-2-methylphenyl)methylamine lies in its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom and the propylamine group provides distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-6-13-8-10-7-11(12)5-4-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOZJFCPEYMXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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